(6E)-6-({3-Chloro-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one
Overview
Description
(6E)-6-({3-Chloro-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolopyrimidine core, which is known for its biological activity.
Preparation Methods
The synthesis of (6E)-6-({3-Chloro-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one involves multiple steps, including the formation of the thiazolopyrimidine core and the subsequent functionalization of the aromatic rings. The synthetic route typically starts with the preparation of the thiazolopyrimidine core through cyclization reactions. The aromatic rings are then functionalized using various reagents and conditions to introduce the chloro and fluorophenyl groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the imino group to an amine.
Substitution: The aromatic rings can undergo substitution reactions, where the chloro and fluorophenyl groups can be replaced with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6E)-6-({3-Chloro-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6E)-6-({3-Chloro-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar compounds to (6E)-6-({3-Chloro-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one include other thiazolopyrimidine derivatives and compounds with similar aromatic substitutions These compounds share structural similarities but may differ in their biological activity and reactivity
Properties
IUPAC Name |
(6E)-6-[[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S/c1-12-11-29-21-25-20(27)15(19(24)26(12)21)8-13-6-7-18(16(22)9-13)28-10-14-4-2-3-5-17(14)23/h2-9,11,24H,10H2,1H3/b15-8+,24-19? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJYBQMHZZIKTB-OOFGAGLLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4F)Cl)C(=N)N12 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC2=NC(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4F)Cl)/C(=N)N12 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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